molecular formula C19H30N2O4S B5307325 N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide

カタログ番号 B5307325
分子量: 382.5 g/mol
InChIキー: DKCCJIPPLZFEBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CR845, is a novel kappa-opioid receptor agonist. It has been shown to have potential therapeutic applications in the treatment of various disorders, including chronic pain, pruritus, and substance abuse.

作用機序

N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide acts as a kappa-opioid receptor agonist, selectively activating these receptors in the brain and spinal cord. Activation of the kappa-opioid receptor has been shown to produce analgesic effects, as well as modulate other physiological processes, including mood, stress, and reward.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in preclinical models of pain, including neuropathic pain. It has also been shown to have anti-pruritic effects in preclinical models of itch. Additionally, this compound has been shown to produce anti-inflammatory effects in preclinical models of inflammation.

実験室実験の利点と制限

One advantage of N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is its selectivity for the kappa-opioid receptor, which may reduce the risk of side effects associated with non-selective opioid agonists. Additionally, this compound has been shown to have a low potential for abuse and dependence. However, one limitation of this compound is its relatively short half-life, which may require more frequent dosing in clinical settings.

将来の方向性

Future research on N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide may include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials may be conducted to evaluate its safety and efficacy in treating various disorders, including chronic pain, pruritus, and substance abuse. Further research may also explore the potential use of this compound in combination with other therapies to enhance its therapeutic effects.

合成法

The synthesis of N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves several steps, including the reaction of cyclooctylamine with 4-methoxy-3-methylbenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. The addition of N-methylglycine and subsequent deprotection steps lead to the final product.

科学的研究の応用

N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in preclinical models of acute and chronic pain, including neuropathic pain. Additionally, it has been shown to have anti-pruritic effects in preclinical models of itch. This compound has also been studied for its potential use in treating substance abuse disorders, including opioid addiction.

特性

IUPAC Name

N-cyclooctyl-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-15-13-17(11-12-18(15)25-3)26(23,24)21(2)14-19(22)20-16-9-7-5-4-6-8-10-16/h11-13,16H,4-10,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCJIPPLZFEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。